![molecular formula C23H28N6O3 B2863241 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878728-15-5](/img/structure/B2863241.png)
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Enzyme Activity
Research has explored the synthesis and biological evaluation of related compounds, particularly focusing on their receptor affinity and inhibitory potencies for enzymes like phosphodiesterases. These studies highlight the potential of these compounds in modulating receptor activities, which could be crucial for developing new therapeutic agents. For instance, certain derivatives have been identified as promising structures for further modification and detailed mechanistic study for obtained hybrid ligands, demonstrating potential applications in drug discovery and development (Zagórska et al., 2016).
Synthesis and Antiproliferative Activity
The design, synthesis, and testing of compounds bearing the morpholinoethyl group and a substituted imidazole segment on a naphthoquinone skeleton have been carried out, with some compounds showing significant antiproliferative activity against various cancer cell lines. This indicates their potential application in cancer research, particularly as anticancer agents (Liu et al., 2018).
Catalytic and Material Applications
Some research has focused on the improvement of catalytic activities for certain reactions, for example, the copper-catalyzed oxidative coupling of phenols to produce high-performance engineering plastics. The use of imidazole derivatives as ligands in these catalytic processes has been shown to significantly enhance activity, highlighting their potential in material synthesis and industrial applications (Gamez et al., 2001).
Luminescence Sensing
Research on lanthanide(III)-organic frameworks featuring dimethylphenyl imidazole dicarboxylate ligands has shown that these materials can selectively sense benzaldehyde-based derivatives through characteristic luminescence changes. This application is particularly relevant in the development of novel fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis and Evaluation of Biological Activities
The synthesis and biological evaluation of various derivatives have been explored, with some compounds displaying promising antitubercular, antifungal, and antimicrobial activities. Such studies underscore the potential of these compounds in addressing infectious diseases and highlight the broad applicability of related compounds in medicinal chemistry (Syed et al., 2013).
特性
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-5-6-16(2)18(13-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBXFFPGLMBHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
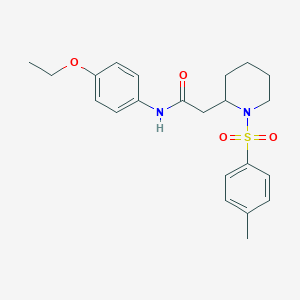
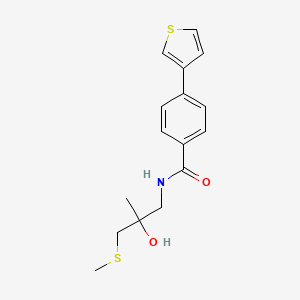
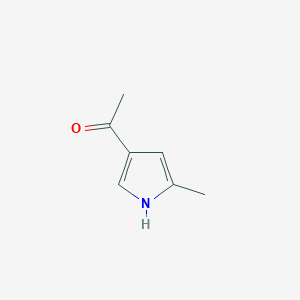
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)
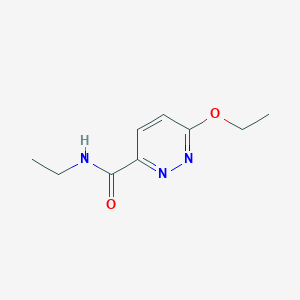
acetyl]amino}acetic acid](/img/structure/B2863166.png)
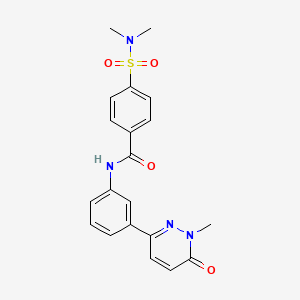
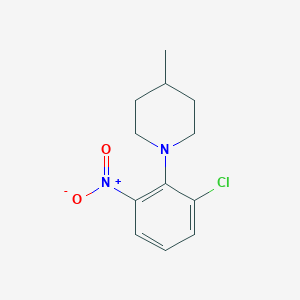



![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
